![molecular formula C8H7BrN2O B1490510 (5-Bromobenzo[d]isoxazol-3-yl)methanamine CAS No. 748075-53-8](/img/structure/B1490510.png)
(5-Bromobenzo[d]isoxazol-3-yl)methanamine
Overview
Description
“(5-Bromobenzo[d]isoxazol-3-yl)methanamine” is a chemical compound with the CAS Number: 455280-00-9 . It has a molecular weight of 213.03 and its IUPAC name is 5-bromo-1,2-benzisoxazol-3-amine . The compound appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “(5-Bromobenzo[d]isoxazol-3-yl)methanamine” is 1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) .Chemical Reactions Analysis
Isoxazoles, including “(5-Bromobenzo[d]isoxazol-3-yl)methanamine”, are known for their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
“(5-Bromobenzo[d]isoxazol-3-yl)methanamine” is a white to yellow powder or crystals . It has a molecular weight of 213.03 and its IUPAC name is 5-bromo-1,2-benzisoxazol-3-amine .Scientific Research Applications
Antimicrobial and Anticancer Studies
Research has explored the synthesis and characterization of Schiff base rare earth metal complexes using derivatives similar to (5-Bromobenzo[d]isoxazol-3-yl)methanamine. These complexes have demonstrated promising antimicrobial and anticancer activities. The Pr3+ complex, in particular, showed good efficacy in both biological assays, suggesting potential for therapeutic applications (Preethi et al., 2021).
Antibacterial and Antifungal Activity
Novel azetidine derivatives synthesized from (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine have displayed acceptable antibacterial and antifungal activities. This indicates their potential as leads for developing new antimicrobial agents (Rao et al., 2013).
Biomolecular Docking Studies
Derivatives of isoxazole, including those structurally related to (5-Bromobenzo[d]isoxazol-3-yl)methanamine, have been investigated for their biomedical applications through molecular docking studies. These compounds are identified as promising candidates for regulating inflammatory diseases, showcasing the potential of isoxazole derivatives in medical research (Ryzhkova et al., 2020).
Peptide Conformation Stabilization
A study on tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds revealed their utility in stabilizing parallel turn conformations in short peptide sequences. This research provides insights into the design of peptide-based therapeutic agents (Bucci et al., 2018).
Safety and Hazards
Future Directions
Isoxazoles, including “(5-Bromobenzo[d]isoxazol-3-yl)methanamine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic methods and the exploration of their biological activities are among the future directions in this field .
properties
IUPAC Name |
(5-bromo-1,2-benzoxazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBSHZZRACKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromobenzo[d]isoxazol-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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